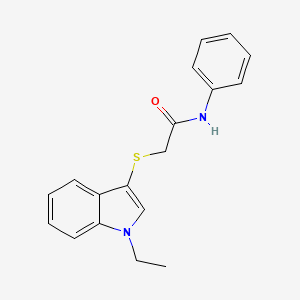

2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

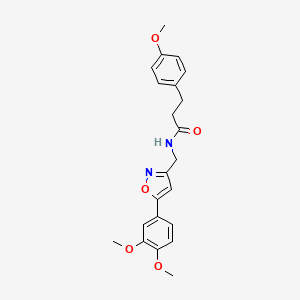

The molecular structure of 2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide consists of an indole ring attached to a phenylacetamide group via a sulfur atom. The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Aplicaciones Científicas De Investigación

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to 2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide, has focused on glutaminase inhibition. These studies aim at understanding the therapeutic potential of inhibiting glutaminase, a key enzyme in cancer metabolism. BPTES and its analogs have shown promise in attenuating the growth of cancer cells, suggesting a potential application of related compounds in developing cancer therapeutics (Shukla et al., 2012).

Antimicrobial Activity

Compounds derived from benzimidazole and thiadiazole scaffolds, similar to the sulfanyl-acetamide structure, have been explored for their antimicrobial properties. These studies have led to the identification of novel structures with potent activity against various pathogenic microorganisms, indicating the potential use of this compound in developing new antimicrobial agents (Carcanague et al., 2002).

Stereoselective Glycosylations

Research involving the use of phenylsulfanylacetamide derivatives in stereoselective glycosylations highlights the role of such compounds in synthesizing biologically important oligosaccharides. This indicates a potential application in the synthesis of complex carbohydrates for research and therapeutic purposes (Kim et al., 2005).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of sulfonamide hybrids bearing carbamate and acyl-thiourea scaffolds have shown significant enzyme inhibitory activity. Such studies underline the potential of sulfanyl-acetamide compounds in the development of enzyme inhibitors for therapeutic applications (Hussein, 2018).

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide” are currently unknown. The compound is a derivative of indole, which is a common structure in many biologically active molecules, suggesting that it may interact with a variety of biological targets .

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes, including neurotransmission, inflammation, and cellular signaling .

Pharmacokinetics

The presence of the indole ring and the acetamide group suggest that it may be well-absorbed and could potentially cross the blood-brain barrier .

Result of Action

Given its structural similarity to other indole derivatives, it may have a variety of effects depending on its specific targets .

Propiedades

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-2-20-12-17(15-10-6-7-11-16(15)20)22-13-18(21)19-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVORHLVFJNBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide](/img/structure/B2761455.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2761456.png)

![3-(3-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2761463.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2761471.png)

![2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2761473.png)

![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)

![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)

![N-(benzo[d]thiazol-5-yl)-4-fluorobenzamide](/img/structure/B2761477.png)